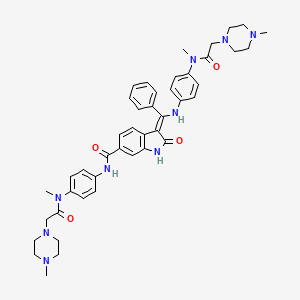
Nintedanib Impurity F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nintedanib Impurity F is a process-related impurity associated with the synthesis of Nintedanib, a tyrosine kinase inhibitor used primarily for the treatment of idiopathic pulmonary fibrosis and non-small cell lung cancer. Impurities like this compound are crucial for understanding the purity, safety, and efficacy of pharmaceutical products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Nintedanib Impurity F involves the reaction of 3-[methoxyl group (phenyl) methylene]-2-oxoindoline-6-carboxylic acid methyl esters with piperazine in methanol at 60°C. The reaction typically takes 2-5 hours, after which the reaction mixture is cooled, and the solid product is filtered and washed with methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the consistency and purity of the impurity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for the identification and quantification of the impurity .
Analyse Des Réactions Chimiques
Types of Reactions
Nintedanib Impurity F undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Nintedanib Impurity F has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard in the development and quality control of Nintedanib.
Analytical Chemistry: Employed in the identification and quantification of impurities in pharmaceutical formulations.
Toxicological Studies: Assessed for its potential toxicological effects to ensure the safety of pharmaceutical products.
Mécanisme D'action
The mechanism of action of Nintedanib Impurity F is not well-documented, as it is primarily studied as an impurity rather than an active pharmaceutical ingredient. it is structurally related to Nintedanib, which inhibits multiple tyrosine kinases, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor. These receptors play a role in angiogenesis and fibrosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nintedanib: The parent compound, used for treating idiopathic pulmonary fibrosis and non-small cell lung cancer.
Pirfenidone: Another drug used for idiopathic pulmonary fibrosis, with a different mechanism of action.
Nintedanib Esylate: A salt form of Nintedanib used in pharmaceutical formulations
Uniqueness
Nintedanib Impurity F is unique in its structural properties and its role as a process-related impurity. Its identification and quantification are essential for ensuring the purity and safety of Nintedanib formulations .
Propriétés
Formule moléculaire |
C44H51N9O4 |
|---|---|
Poids moléculaire |
769.9 g/mol |
Nom IUPAC |
(3Z)-3-[[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]anilino]-phenylmethylidene]-N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-2-oxo-1H-indole-6-carboxamide |
InChI |
InChI=1S/C44H51N9O4/c1-48-20-24-52(25-21-48)29-39(54)50(3)35-15-11-33(12-16-35)45-42(31-8-6-5-7-9-31)41-37-19-10-32(28-38(37)47-44(41)57)43(56)46-34-13-17-36(18-14-34)51(4)40(55)30-53-26-22-49(2)23-27-53/h5-19,28,45H,20-27,29-30H2,1-4H3,(H,46,56)(H,47,57)/b42-41- |
Clé InChI |
WNVNYYLTQWQGEU-DYFOJMMBSA-N |
SMILES isomérique |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N/C(=C\3/C4=C(C=C(C=C4)C(=O)NC5=CC=C(C=C5)N(C)C(=O)CN6CCN(CC6)C)NC3=O)/C7=CC=CC=C7 |
SMILES canonique |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)NC(=C3C4=C(C=C(C=C4)C(=O)NC5=CC=C(C=C5)N(C)C(=O)CN6CCN(CC6)C)NC3=O)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13843934.png)
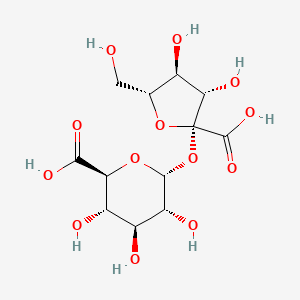
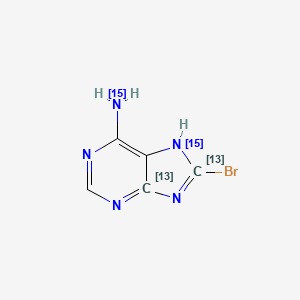
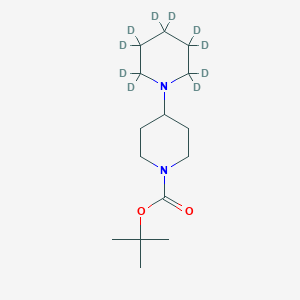

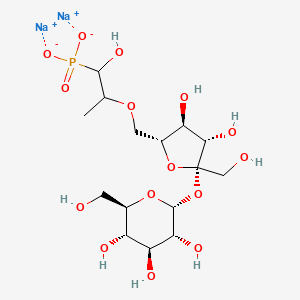



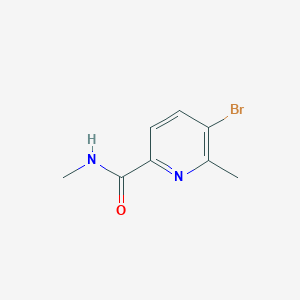

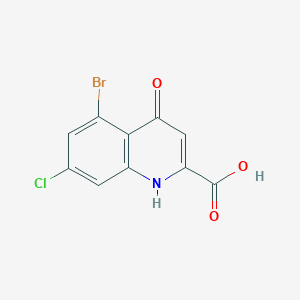
![methyl (1R,10S,11R,12S,13S)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-10-aza-1-azoniatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-5-methoxy-8-methyl-20-oxa-8,16-diazahexacyclo[10.6.1.110,13.01,9.02,7.016,19]icosa-2,4,6,14-tetraene-10-carboxylate](/img/structure/B13844024.png)
![Benzyl 5-methyl-3-[[[5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoyl]amino]methyl]hexanoate](/img/structure/B13844029.png)
